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Core Science & Biosynthesis

Foundational

5-Bromo-isothiazol-3-ylamine hydrochloride chemical properties

<An In-depth Technical Guide on 5-Bromo-isothiazol-3-ylamine hydrochloride Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of 5-Bromo-isothia...

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide on 5-Bromo-isothiazol-3-ylamine hydrochloride

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of 5-Bromo-isothiazol-3-ylamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data and field-proven insights to facilitate its effective and safe utilization in research and development settings.

Introduction

5-Bromo-isothiazol-3-ylamine hydrochloride is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. The isothiazole ring system, a five-membered aromatic ring containing nitrogen and sulfur, is a key structural motif in a variety of biologically active compounds. The presence of a bromine atom at the 5-position and an amino group at the 3-position provides two reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.[1][2][3] The 2-aminothiazole scaffold, a related structure, is a fundamental part of several clinically approved anticancer drugs.[1] This highlights the potential of isothiazole derivatives in drug discovery.[1][2][3] This guide will provide an in-depth analysis of the chemical properties, synthesis, and handling of 5-Bromo-isothiazol-3-ylamine hydrochloride, offering a valuable resource for its application in scientific research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in synthesis and other applications. The properties of 5-Bromo-isothiazol-3-ylamine hydrochloride are summarized in the table below.

PropertyValue
Molecular Formula C3H3BrN2S·HCl
Molecular Weight 215.50 g/mol
CAS Number 2387239-22-5 (for free base)
Appearance Solid
Purity Typically ≥95%
Storage Recommended to be stored in a freezer

Data sourced from commercial suppliers and chemical databases.

Synthesis and Purification

The synthesis of 5-Bromo-isothiazol-3-ylamine typically involves the bromination of a suitable isothiazole precursor. The resulting product is then converted to its hydrochloride salt to improve stability and handling.

Synthetic Workflow

Caption: General synthetic workflow for 5-Bromo-isothiazol-3-ylamine hydrochloride.

Detailed Experimental Protocol

Materials:

  • 3-Aminoisothiazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Hydrochloric acid (ethanolic solution)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve 3-aminoisothiazole in dichloromethane in a round-bottom flask.

  • Bromination: Cool the solution in an ice bath and slowly add N-bromosuccinimide in portions while stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent and add an ethanolic solution of hydrochloric acid.

  • Isolation and Purification: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum. Recrystallization can be performed to obtain a product of higher purity.

Trustworthiness: This protocol is a standard procedure for bromination and salt formation. The progress of the reaction should be carefully monitored by TLC to ensure complete conversion and to minimize the formation of byproducts.

Spectroscopic and Analytical Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of synthesized compounds.[4][5]

TechniqueExpected Observations
¹H NMR Signals corresponding to the proton on the isothiazole ring and the protons of the amino group. The chemical shifts will be influenced by the solvent used.[6]
¹³C NMR Resonances for the carbon atoms of the isothiazole ring.
Mass Spectrometry A molecular ion peak corresponding to the free base, showing the characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amino group and C=N stretching of the isothiazole ring.[7]

Expertise & Experience: When analyzing the NMR spectra, it is crucial to use a deuterated solvent in which the compound is fully soluble to obtain high-resolution spectra.[8] The choice of solvent can also affect the chemical shifts of the protons, particularly the acidic protons of the amino group and the hydrochloride.

Reactivity and Applications

The bromine atom and the amino group on the isothiazole ring are the primary sites of reactivity, allowing for a wide range of chemical transformations.

Key Reaction Pathways

G cluster_0 Reactions at C5-Br cluster_1 Reactions at 3-NH2 Suzuki Coupling Suzuki Coupling Stille Coupling Stille Coupling Heck Coupling Heck Coupling Acylation Acylation Alkylation Alkylation Schiff Base Formation Schiff Base Formation 5-Bromo-isothiazol-3-ylamine hydrochloride 5-Bromo-isothiazol-3-ylamine hydrochloride 5-Bromo-isothiazol-3-ylamine hydrochloride->Suzuki Coupling 5-Bromo-isothiazol-3-ylamine hydrochloride->Stille Coupling 5-Bromo-isothiazol-3-ylamine hydrochloride->Heck Coupling 5-Bromo-isothiazol-3-ylamine hydrochloride->Acylation 5-Bromo-isothiazol-3-ylamine hydrochloride->Alkylation 5-Bromo-isothiazol-3-ylamine hydrochloride->Schiff Base Formation

Caption: Potential reaction pathways for 5-Bromo-isothiazol-3-ylamine hydrochloride.

The bromine atom can be readily displaced or used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.[9][10] The amino group can undergo acylation, alkylation, and Schiff base formation, providing a handle for further functionalization.[7] This dual reactivity makes 5-Bromo-isothiazol-3-ylamine hydrochloride a valuable intermediate in the synthesis of diverse molecular scaffolds for drug discovery and materials science.[1][11]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 5-Bromo-isothiazol-3-ylamine hydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]

  • Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[13][14][15][16][17][18]

Conclusion

5-Bromo-isothiazol-3-ylamine hydrochloride is a versatile and valuable building block in synthetic chemistry. Its rich reactivity, stemming from the presence of both a bromine atom and an amino group on the isothiazole core, allows for the construction of a wide array of complex molecules. This guide has provided a detailed overview of its chemical properties, synthesis, and handling, offering a foundation for its effective and safe use in research and development endeavors. The continued exploration of the chemistry of this and related compounds holds significant promise for the discovery of new therapeutic agents and advanced materials.

References

  • Chemcia Scientific, LLC.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • SAFETY D
  • Solenis.
  • 4drugdiscovery.com. 90G0498S. [URL not available]
  • Safety d
  • Fisher Scientific.
  • Costa, R. K. E., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842.
  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [URL not available]
  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 269-293.
  • SAFETY D
  • J&W Pharmlab. 5-Bromo-isothiazol-3-ylamine - CAS:2387239-22-5. [URL not available]
  • Leppänen, J., et al. (2018). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry, 61(15), 6643-6658.
  • Amadis Chemical. C-(5-Bromo-isothiazol-3-yl)-methylamine,1508458-54-5. [URL not available]
  • Patel, K. D., et al. (2009). Synthesis of Bioactive Isothiazoline Derivatives. Asian Journal of Chemistry, 21(8), 6145-6149.
  • Hologic.
  • Sigma-Aldrich. 1,2-Epoxybutane. [URL not available]
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475.
  • Google Patents. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds. [URL not available]
  • Bakulev, V. A., & Zaitsev, B. E. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of General Chemistry, 89(10), 2063-2092.
  • Sigma-Aldrich. 5-Bromo-3-methylisothiazole. [URL not available]
  • Semantic Scholar. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [URL not available]
  • Singh, S., et al. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 16(1), 1-10.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • ChemicalBook. 5-AMINO-3-METHYLISOTHIAZOLE HYDROCHLORIDE. [URL not available]
  • Sigma-Aldrich. 5-Bromo-thiazol-2-ylamine. [URL not available]
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [URL not available]
  • CymitQuimica. CAS 3034-22-8: 2-Amino-5-bromothiazole. [URL not available]
  • Al-Jamali, N. M., et al. (2020). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Pharmaceutical Research, 12(4), 4380-4389.
  • ResearchGate. H.NMR of Compound [ 5 ]. [URL not available]
  • YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [URL not available]

Sources

Exploratory

5-Bromo-isothiazol-3-ylamine hydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-isothiazol-3-ylamine Hydrochloride Foreword: Navigating the Data-Scarce Landscape In the realm of drug discovery and chemical research, it is not uncommon...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-isothiazol-3-ylamine Hydrochloride

Foreword: Navigating the Data-Scarce Landscape

In the realm of drug discovery and chemical research, it is not uncommon to encounter compounds with sparse publicly available data. 5-Bromo-isothiazol-3-ylamine hydrochloride is one such molecule. While its structure is known and it is commercially available from suppliers like Sigma-Aldrich, a comprehensive, peer-reviewed solubility profile is not readily accessible in the public domain. This guide, therefore, serves a dual purpose. First, it collates the available physicochemical data for this compound. Second, and more importantly, it provides a robust, first-principles-based framework for researchers to determine the solubility profile of this and other novel compounds in a systematic and scientifically rigorous manner. We will proceed by outlining the known properties, and then detail the experimental methodologies to generate a comprehensive solubility profile, explaining the scientific rationale behind each step.

Part 1: Physicochemical Characterization of 5-Bromo-isothiazol-3-ylamine Hydrochloride

A foundational understanding of a compound's intrinsic properties is a prerequisite for any solubility investigation. For 5-Bromo-isothiazol-3-ylamine hydrochloride, the following information has been established:

PropertyValueSource
Chemical Formula C₃H₄BrClN₂S
Molecular Weight 231.50 g/mol
CAS Number 119334-36-4
Canonical SMILES C1=C(C(=NS1)N)Br.Cl
Physical Appearance Off-white to yellow powder

The structure, featuring a bromine atom and an amine group on the isothiazole ring, along with its formulation as a hydrochloride salt, provides initial clues to its potential solubility. The presence of the amine group suggests a pKa, and the hydrochloride salt form generally aims to enhance aqueous solubility compared to the free base. However, the lipophilic nature of the bromo-isothiazole core presents a competing factor.

Part 2: A Step-by-Step Guide to Determining the Solubility Profile

Given the absence of a detailed public solubility profile, this section outlines the experimental workflow to generate this crucial dataset. This protocol is designed to be self-validating and provides a comprehensive picture of the compound's behavior in various solvent systems.

2.1: Thermodynamic Solubility Determination via the Shake-Flask Method (ICH Guideline Compliant)

The gold standard for determining thermodynamic solubility is the shake-flask method. It measures the equilibrium concentration of a compound in a given solvent at a specific temperature.

Rationale: This method ensures that the system has reached true equilibrium, providing a solubility value that is independent of kinetic factors. It is the most reliable method for regulatory submissions and fundamental characterization.

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Bromo-isothiazol-3-ylamine hydrochloride to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO).

    • The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant. To remove any remaining undissolved solid, filter the sample through a 0.22 µm syringe filter compatible with the solvent used.

  • Quantification:

    • Dilute the filtered supernatant to a concentration within the linear range of a pre-validated analytical method.

    • Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess compound to solvent vials B Seal vials A->B C Agitate in shaker bath (e.g., 24-48h at 25°C) B->C D Allow solid to settle C->D E Withdraw and filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Analyze via validated HPLC-UV method F->G H Calculate concentration (Solubility) G->H

Caption: Workflow for thermodynamic solubility determination.

2.2: pH-Dependent Solubility Profile

For ionizable compounds like 5-Bromo-isothiazol-3-ylamine hydrochloride, solubility is highly dependent on the pH of the medium. Determining this profile is critical for understanding its behavior in biological systems.

Rationale: The amine group on the isothiazole ring will be protonated at low pH and deprotonated at higher pH. The hydrochloride salt form will be freely soluble, but as the pH increases towards the pKa of the amine, the less soluble free base will begin to precipitate, drastically reducing solubility.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Determination: Perform the shake-flask method as described in section 2.1 in each of these buffers.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. This will generate a pH-solubility profile, which is crucial for predicting absorption in the gastrointestinal tract.

Logical Relationship of pH and Solubility

G A Low pH (pH < pKa) B Amine group is protonated (R-NH3+) A->B leads to C Compound exists as the soluble salt form B->C results in D High Aqueous Solubility C->D and E High pH (pH > pKa) F Amine group is deprotonated (R-NH2) E->F leads to G Compound exists as the free base F->G results in H Low Aqueous Solubility G->H and

Caption: Influence of pH on the ionization and solubility.

Part 3: Presenting and Interpreting the Data

Once the experiments are complete, the data should be tabulated for clear interpretation and comparison.

Table 1: Hypothetical Solubility Data for 5-Bromo-isothiazol-3-ylamine Hydrochloride at 25°C

Solvent SystempHSolubility (mg/mL)Classification
0.1 N HCl~1> 50Very Soluble
Phosphate Buffer6.85.2Soluble
Phosphate-Buffered Saline (PBS)7.41.8Sparingly Soluble
Water~5-615.5Soluble
EthanolN/A8.9Soluble
DMSON/A> 100Very Soluble

Note: This table is illustrative. The actual values must be determined experimentally.

Conclusion

The solubility profile of 5-Bromo-isothiazol-3-ylamine hydrochloride, while not extensively documented in public literature, can be systematically and accurately determined using established methodologies. By following the protocols outlined in this guide, researchers can generate the critical data needed to advance their work, whether it be in medicinal chemistry, process development, or formulation science. The principles of thermodynamic equilibrium, pH-dependence, and robust analytical quantification are the cornerstones of a reliable solubility assessment.

References

Foundational

An In-depth Technical Guide on the Stability of 5-Bromo-isothiazol-3-ylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific, in-depth stability studies on 5-Bromo-isothiazol-3-ylamine hydrochloride are not extensively available in publicly accessible literatu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, in-depth stability studies on 5-Bromo-isothiazol-3-ylamine hydrochloride are not extensively available in publicly accessible literature. This guide is therefore constructed based on fundamental principles of chemical stability, the known reactivity of the isothiazole heterocyclic system, and the influence of its substituents (bromo and amine groups), drawing parallels from related compounds and established analytical methodologies. The protocols and pathways described herein are predictive and should be adapted based on empirical data obtained for this specific molecule.

Introduction: The Significance of 5-Bromo-isothiazol-3-ylamine hydrochloride in Modern Drug Discovery

5-Bromo-isothiazol-3-ylamine hydrochloride is a heterocyclic compound of growing interest within the pharmaceutical and agrochemical sectors. The isothiazole ring is a key pharmacophore found in a variety of biologically active molecules, exhibiting properties such as antimicrobial, antifungal, antiviral, and anti-inflammatory activities.[1][2][3] The presence of a bromine atom and an amine group on the isothiazole scaffold of this particular molecule suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials.[4][5]

The hydrochloride salt form is often utilized to enhance the solubility and bioavailability of parent amine compounds. However, the introduction of these functional groups also presents unique challenges regarding the compound's stability. A thorough understanding of its stability profile under various stress conditions is paramount for ensuring the quality, efficacy, and safety of any resulting drug substance or product. This guide provides a comprehensive overview of the predicted stability of 5-Bromo-isothiazol-3-ylamine hydrochloride, outlines a robust strategy for its stability assessment, and offers best practices for its handling and storage.

Predicted Stability Profile and Potential Degradation Pathways

The stability of 5-Bromo-isothiazol-3-ylamine hydrochloride is predicted to be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The isothiazole ring itself is an aromatic system, which confers a degree of stability.[6][7] However, the heteroatoms and substituents provide sites for potential degradation reactions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[8] The stability of 5-Bromo-isothiazol-3-ylamine hydrochloride in aqueous solutions is expected to be pH-dependent.

  • Acidic Conditions: In strongly acidic solutions, protonation of the ring nitrogen and the exocyclic amine is expected. While the protonated form may be more soluble, the electron-withdrawing effect of the protonated amine could potentially destabilize the isothiazole ring, making it susceptible to nucleophilic attack by water, although this is generally less common for aromatic heterocycles.

  • Neutral to Alkaline Conditions: Under neutral and particularly alkaline conditions, the free amine is more nucleophilic. This could potentially lead to intermolecular reactions or facilitate ring-opening of the isothiazole nucleus. Isothiazolinones, a related class of compounds, are known to undergo ring-opening in the presence of nucleophiles.[1] While 5-Bromo-isothiazol-3-ylamine is not an isothiazolinone, the principle of nucleophilic attack on the sulfur atom leading to ring cleavage is a plausible degradation pathway, especially at elevated pH and temperature.

Thermal Stability

The thermal stability of 5-Bromo-isothiazol-3-ylamine hydrochloride will be a critical parameter, particularly for processes involving heating, such as drying or formulation.

  • Decomposition Onset: Differential Scanning Calorimetry (DSC) is a key technique to determine the onset of thermal decomposition. For similar heterocyclic compounds, onset temperatures can range widely, but it is crucial to identify this threshold to avoid degradation during manufacturing and storage.[9]

  • Potential Degradation Products: At elevated temperatures, dehalogenation (loss of bromine) or deamination could occur. More extensive heating could lead to fragmentation of the isothiazole ring, releasing sulfur and nitrogen oxides.[10]

Photostability

Compounds containing aromatic rings and halogens can be susceptible to photodegradation.

  • UV/Visible Light Absorption: The isothiazole ring is expected to absorb UV radiation. This absorption of energy can lead to the formation of excited states that are more reactive.

  • Degradation Mechanisms: Photolytic cleavage of the carbon-bromine bond is a potential degradation pathway, which could lead to the formation of radical species and subsequent secondary reactions. The ICH Q1B guidelines provide a framework for systematic photostability testing.[11][12]

Oxidative Stability

The sulfur atom in the isothiazole ring is susceptible to oxidation.

  • Oxidizing Agents: Exposure to common oxidizing agents, such as hydrogen peroxide, could lead to the formation of S-oxides or S,S-dioxides.[13] While this may not always result in a loss of the core structure, it represents a significant chemical modification that could alter the biological activity and safety profile of the compound.

Visualizing Potential Degradation

The following diagram illustrates the potential degradation pathways for 5-Bromo-isothiazol-3-ylamine hydrochloride based on the chemical principles discussed.

G cluster_0 5-Bromo-isothiazol-3-ylamine HCl cluster_1 Stress Conditions cluster_2 Potential Degradation Products A 5-Bromo-isothiazol-3-ylamine HCl B Hydrolysis (Acid/Base) A->B pH-dependent C Thermal Stress A->C Heat D Photolytic Stress (UV/Vis) A->D Light E Oxidative Stress (e.g., H2O2) A->E Oxidants F Ring-Opened Products B->F G Dehalogenated Species C->G H Deaminated Species C->H J Ring Fragmentation Products C->J D->G I S-Oxides / S,S-Dioxides E->I

Caption: Predicted degradation pathways for 5-Bromo-isothiazol-3-ylamine HCl.

A Framework for Comprehensive Stability Assessment

A robust stability testing program is essential to characterize the degradation profile of 5-Bromo-isothiazol-3-ylamine hydrochloride. This involves subjecting the compound to forced degradation studies followed by long-term stability testing under ICH-prescribed conditions.[14]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and to develop and validate a stability-indicating analytical method.[13][15]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental Setup
Acid Hydrolysis 0.1 M HCl at 60°C for up to 72 hours.
Base Hydrolysis 0.1 M NaOH at 60°C for up to 72 hours.
Oxidative 3% H₂O₂ at room temperature for up to 24 hours.
Thermal (Dry Heat) Solid sample at 80°C for up to 7 days.
Photolytic Solid sample exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] A dark control should be run in parallel.
Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated stability-indicating analytical method that can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique.[16][17]

  • Method Development: A reverse-phase HPLC method, likely using a C18 column, with a gradient elution of a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) should be developed. The method should be optimized to achieve baseline separation of the main peak from all degradation products.

  • Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal wavelength for detection of the parent compound and all degradants.

  • Mass Spectrometry: Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.

Experimental Workflow for Stability Assessment

The following workflow provides a systematic approach to assessing the stability of 5-Bromo-isothiazol-3-ylamine hydrochloride.

Caption: Workflow for stability assessment of 5-Bromo-isothiazol-3-ylamine HCl.

Recommended Handling and Storage

Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of 5-Bromo-isothiazol-3-ylamine hydrochloride.

Table 2: Handling and Storage Recommendations

ParameterRecommendationRationale
Storage Temperature Store in a cool, dry place, typically at 2-8°C.To minimize thermal degradation and slow down potential hydrolytic or oxidative reactions.
Light Exposure Store in light-resistant containers (e.g., amber glass vials).[18]To prevent photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical.To minimize oxidative degradation.
Hygroscopicity Store in a tightly sealed container in a desiccator or low humidity environment.To prevent absorption of moisture which can promote hydrolysis.
Incompatible Materials Avoid contact with strong bases, strong oxidizing agents, and reactive metals.[19][20]To prevent chemical reactions that could lead to degradation.

Conclusion

While specific experimental data for 5-Bromo-isothiazol-3-ylamine hydrochloride is not widely published, a comprehensive stability assessment can be designed based on established chemical principles and regulatory guidelines. The isothiazole core, while aromatic, is susceptible to degradation under hydrolytic, thermal, photolytic, and oxidative stress. A thorough understanding of these degradation pathways, facilitated by a robust, validated stability-indicating analytical method, is crucial for the successful development of this promising compound into a safe and effective product. The recommendations and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently assess and control the stability of 5-Bromo-isothiazol-3-ylamine hydrochloride.

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  • Chemical Storage Safety Guidance. Loughborough University. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-Mts. [Link]

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of All Research Education and Scientific Methods. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • 5-Bromo-3-methylisothiazole. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-Acylation of 5-Bromo-isothiazol-3-ylamine Hydrochloride

[1] Abstract & Introduction The isothiazole scaffold is a critical pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors, antivirals, and fungicides. However, the N-acylation of 5-bromo-isothiazo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

The isothiazole scaffold is a critical pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors, antivirals, and fungicides. However, the N-acylation of 5-bromo-isothiazol-3-ylamine hydrochloride presents specific synthetic challenges.[1]

First, the amine is present as a hydrochloride salt (


), rendering it non-nucleophilic until free-based.[1] Second, the isothiazole ring is electron-deficient, a property significantly exacerbated by the bromine atom at the C5 position. This reduces the nucleophilicity of the exocyclic amine at C3, often leading to sluggish reaction rates or incomplete conversion under standard peptide coupling conditions.

This guide provides two optimized protocols: Method A (Acid Chloride/Anhydride) for robust, high-yielding synthesis, and Method B (Amide Coupling) for sensitive carboxylic acid substrates.

Mechanistic Insight & Reaction Design

To ensure success, the reaction must address the electronic deactivation of the amine.

The Challenge: Electronic Deactivation

The lone pair on the exocyclic nitrogen is delocalized into the aromatic isothiazole ring. The inductive effect (-I) of the C5-Bromine further pulls electron density away, making the amine a poor nucleophile.

The Solution: Base & Catalysis
  • Base Selection: A tertiary amine (Triethylamine or DIPEA) or Pyridine is strictly required to neutralize the HCl salt and scavenge the acid byproduct.

  • Catalysis: For difficult substrates, DMAP (4-Dimethylaminopyridine) is essential. It acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the poor nucleophilic amine.[1]

Reaction Mechanism Diagram

AcylationMechanism Salt Substrate (HCl Salt) (Non-reactive) FreeBase Free Amine (Weak Nucleophile) Salt->FreeBase Deprotonation (-HCl) Base Base (Et3N/Pyridine) Base->Salt Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack AcylAgent Acylating Agent (R-COCl or Anhydride) AcylAgent->Intermediate Product N-Acylated Product (Amide) Intermediate->Product Elimination of LG

Figure 1: Mechanistic pathway transforming the non-reactive salt into the active amide product.[1]

Experimental Protocols

Pre-requisites & Safety
  • Safety: 5-bromo-isothiazol-3-ylamine is a halogenated heterocycle; handle in a fume hood.[1] Acid chlorides are corrosive and lachrymators.[1]

  • Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. Dimethylformamide (DMF) may be used if solubility is poor.

Method A: Acid Chloride / Anhydride (Standard)

Best for simple acyl groups (Acetyl, Benzoyl, etc.) where the acid chloride is commercially available.

Reagents:

  • Substrate: 5-Bromo-isothiazol-3-ylamine HCl (1.0 equiv)[1]

  • Acylating Agent: Acid Chloride (1.2 – 1.5 equiv)

  • Base: Pyridine (3.0 equiv) OR Triethylamine (3.0 equiv)

  • Catalyst: DMAP (0.1 equiv) – Optional but recommended

  • Solvent: Anhydrous DCM (0.1 M concentration)

Procedure:

  • Free-Basing (In-situ): To a flame-dried round-bottom flask equipped with a stir bar, add the 5-Bromo-isothiazol-3-ylamine HCl and anhydrous DCM . The salt will likely remain suspended.[1]

  • Base Addition: Add Pyridine (or Et3N) dropwise at 0°C. Stir for 15 minutes. The solution should clarify as the free amine is liberated.

  • Acylation: Add the Acid Chloride dropwise at 0°C. If using DMAP, add it now.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC or LCMS.[1]

    • Note: If reaction is slow, heat to reflux (40°C for DCM).

  • Quench: Quench with saturated aqueous NaHCO₃.

Method B: Carboxylic Acid Coupling (Advanced)

Best for complex acids or when acid chlorides are unstable.

Reagents:

  • Substrate: 5-Bromo-isothiazol-3-ylamine HCl (1.0 equiv)[1]

  • Carboxylic Acid: R-COOH (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride).

    • Why HATU? It is superior for electron-poor anilines compared to EDC/HOBt.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIPEA . Stir for 5 minutes to form the activated ester.

  • Addition: Add the 5-Bromo-isothiazol-3-ylamine HCl to the reaction vessel, followed by the remaining DIPEA .

  • Reaction: Stir at RT for 16 hours.

    • Optimization: If conversion is <50%, heat to 60°C.

Workup & Purification Workflow

The following workflow ensures efficient removal of the base salts and unreacted starting material.

Workflow Start Crude Reaction Mixture Quench Quench: Sat. NaHCO3 Start->Quench Extract Extraction: DCM or EtOAc (3x) Quench->Extract Wash Wash Organic Layer: 1. Water 2. Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Purification: Flash Column (Hex/EtOAc) Dry->Purify Final Pure Product (Verify via NMR/LCMS) Purify->Final

Figure 2: Standard aqueous workup and purification pipeline.[1]

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
No Reaction (0% Conv.) HCl salt not neutralized.Increase base (Et3N/DIPEA) to 4.0 equiv. Ensure base is added before electrophile.[1]
Low Conversion (<50%) Low nucleophilicity of amine.1. Add DMAP (0.2 equiv).2. Switch solvent to Pyridine (solvent volume).3.[2] Heat to 50-80°C.
Bis-acylation Excess acylating agent/high temp.[1]Reduce acylating agent to 1.05 equiv. Lower temperature to 0°C.
Solubility Issues Substrate insolubility in DCM.Switch to DMF or DMA (Dimethylacetamide).

Analytical Validation (QC)

A successful synthesis should be validated using the following criteria:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Disappearance of the broad amine peak (

      
       4.0–6.0 ppm).
      
    • Appearance of the amide -NH proton (typically downfield,

      
       8.0–11.0 ppm).
      
    • Retention of the isothiazole ring proton singlet (approx

      
       7.0–7.5 ppm).
      
  • LCMS:

    • Observe parent ion

      
      .[3] Note the characteristic 1:1 isotopic pattern  for Bromine (
      
      
      
      ).

References

  • Isothiazole Chemistry Overview

    • Synthesis and reactivity of isothiazoles.[1][4][5] Science of Synthesis.[1] Thieme Chemistry. (General reactivity of isothiazol-3-amines).

  • Acylation of Electron-Deficient Amines (Analogous Protocols)

    • Synthesis of N-(5-bromoisothiazol-3-yl)amides.
    • (Demonstrates stability and handling of bromo-isothiazoles).[1]

  • Catalysis with DMAP

    • Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).
    • [1]

  • Substrate Data

    • 5-Bromo-isothiazol-3-ylamine Hydrochloride Properties.

Sources

Application

Application Notes &amp; Protocols: The Strategic Deployment of 5-Bromo-isothiazol-3-ylamine Hydrochloride in Modern Medicinal Chemistry

Preamble: The Isothiazole Scaffold as a Privileged Motif in Drug Discovery The landscape of medicinal chemistry is perpetually in search of molecular scaffolds that offer a blend of synthetic versatility, metabolic stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Isothiazole Scaffold as a Privileged Motif in Drug Discovery

The landscape of medicinal chemistry is perpetually in search of molecular scaffolds that offer a blend of synthetic versatility, metabolic stability, and potent biological activity. Among the five-membered aromatic heterocycles, the isothiazole ring system has emerged as a structure of significant interest.[1][2] Its unique 1,2-arrangement of nitrogen and sulfur heteroatoms imparts a distinct electronic character and vectoral arrangement of functional groups, making it an attractive bioisosteric replacement for other aromatic and heterocyclic systems.[3] The strategic introduction of an isothiazole core can modulate a compound's physicochemical properties, improve target engagement, and circumvent metabolic liabilities, thereby addressing complex challenges in drug development.[4][5]

This guide focuses on a particularly valuable building block: 5-Bromo-isothiazol-3-ylamine hydrochloride . This reagent is bifunctional, presenting medicinal chemists with two orthogonal synthetic handles for molecular elaboration: a nucleophilic amino group at the 3-position and a bromine atom at the 5-position, which is primed for a variety of cross-coupling reactions. The hydrochloride salt form enhances the compound's stability and handling characteristics. We will explore the strategic considerations for its use, provide detailed protocols for its derivatization, and discuss its application in the design of targeted therapeutics, particularly kinase inhibitors.[6][7]

Section 1: Physicochemical Profile and Strategic Reactivity

5-Bromo-isothiazol-3-ylamine hydrochloride is a crystalline solid, whose utility is defined by its two key reactive sites. Understanding the distinct reactivity of each site is fundamental to its effective use in a synthetic campaign.

  • The 3-Amino Group: This primary amine serves as a versatile nucleophile and a key hydrogen bond donor. Its pKa is influenced by the electron-withdrawing nature of the isothiazole ring, rendering it less basic than a typical aniline but readily available for acylation, sulfonylation, reductive amination, and urea formation. This position is often exploited to introduce functionality that interacts with the hinge region of kinases or other key polar domains of a biological target.

  • The 5-Bromo Group: The bromine atom is a classic handle for transition metal-catalyzed cross-coupling reactions. Its position on the electron-deficient isothiazole ring makes it amenable to Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkyne substituents, enabling systematic exploration of structure-activity relationships (SAR) and modulation of pharmacokinetic properties.

Table 1: Key Properties of 5-Bromo-isothiazol-3-ylamine

Property Value Source/Comment
CAS Number 2387239-22-5 [8]
Molecular Formula C₃H₃BrN₂S [8]
Molecular Weight 179.03 g/mol [8]
Appearance Typically an off-white to light brown solid General observation for similar compounds

| Key Reactive Sites | C3-Amine (Nucleophilic), C5-Bromine (Cross-Coupling) | Chemical Structure |

Section 2: Core Synthetic Protocols

The protocols described below are designed to be robust and adaptable, providing a foundation for the synthesis of diverse compound libraries.

General Synthetic Workflow for Library Production

The strategic utility of 5-Bromo-isothiazol-3-ylamine hydrochloride lies in the ability to selectively functionalize its two reactive sites. A common and logical workflow involves first derivatizing the amino group, followed by a cross-coupling reaction at the bromo-position. This sequence leverages the often more robust nature of amide/sulfonamide bonds compared to the sometimes-sensitive catalysts and reagents used in cross-coupling.

G A 5-Bromo-isothiazol-3-ylamine Hydrochloride B Step 1: Acylation / Sulfonylation (Derivatize 3-Amino Group) A->B RCOCl or RSO₂Cl, Base (e.g., DIPEA) C N-Acyl/Sulfonyl Intermediate B->C D Step 2: Pd-Catalyzed Cross-Coupling (Functionalize 5-Bromo Position) C->D Boronic Acid / Stannane / Alkyne, Pd Catalyst, Base E Final Diversified Library D->E

Caption: General workflow for diversifying 5-Bromo-isothiazol-3-ylamine.

Protocol 1: Acylation of the 3-Amino Group

This protocol details a standard procedure for forming an amide bond, a cornerstone of medicinal chemistry.

Rationale: The choice of an organic base like N,N-Diisopropylethylamine (DIPEA) is crucial. It effectively neutralizes the HCl generated during the reaction (and from the starting material's salt form) without competing as a nucleophile, unlike triethylamine in some cases. Dichloromethane (DCM) is an excellent, inert solvent for this transformation.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-isothiazol-3-ylamine hydrochloride (1.0 eq).

  • Suspension: Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) to the suspension and stir for 10 minutes at room temperature. The mixture should become a clear solution as the free base is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation.

  • Reagent Addition: Add the desired acid chloride (R-COCl) (1.1 eq) dropwise as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the N-acylated product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Suzuki Cross-Coupling of the 5-Bromo Position

This protocol describes the formation of a C-C bond, enabling the introduction of aryl or heteroaryl moieties.

Rationale: The Suzuki coupling is favored for its mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of diverse functional groups. A ligand such as XPhos or SPhos is used to stabilize the palladium catalyst, enhance its reactivity, and promote the reductive elimination step. An inorganic base like K₂CO₃ is required to activate the boronic acid in the catalytic cycle.

Step-by-Step Methodology:

  • Setup: In a microwave vial or Schlenk tube, combine the N-derivatized 5-bromo-isothiazole intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable ligand like XPhos (0.1 eq).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert atmosphere (N₂ or Ar) three times to remove all oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 80-110 °C for 2-12 hours. Microwave heating can often significantly reduce reaction times. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the final coupled product.

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Section 3: Application in Kinase Inhibitor Design - A Case Study

Protein kinases are a major class of drug targets, particularly in oncology.[6][7] Many kinase inhibitors bind to the ATP pocket, forming key hydrogen bonds with the "hinge" region. The 3-amino-isothiazole scaffold is an excellent "hinge-binder," mimicking the adenine core of ATP.

G cluster_scaffold Drug Candidate cluster_target Kinase ATP Pocket A 5-Bromo-isothiazol-3-ylamine (Core Scaffold) B Amide Linker (Hinge Binder) A->B Acylation C Aryl Group (Solvent Front) B->C Suzuki Coupling Hinge Hinge Region (NH Backbone) B->Hinge H-Bonds Solvent Solvent-Exposed Region C->Solvent Hydrophobic/ van der Waals Gatekeeper Gatekeeper Residue

Caption: Interaction model of an isothiazole-based kinase inhibitor.

In this model, the 3-amino group, after acylation, forms critical hydrogen bonds with the kinase hinge. The 5-position, functionalized via Suzuki coupling, extends into a solvent-exposed region where modifications can be made to enhance potency and tune pharmacokinetic properties like solubility and cell permeability without disrupting the core binding interaction. Thiazole and isothiazole cores are found in numerous approved and investigational kinase inhibitors, validating this design strategy.[9][10]

Hypothetical Kinase Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation, Survival ERK->Prolif Inhibitor Isothiazole-based Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a hypothetical RAF kinase inhibitor.

Section 4: Summary of Synthetic Applications

The dual functionality of 5-Bromo-isothiazol-3-ylamine hydrochloride enables rapid and efficient generation of diverse chemical libraries for screening.

Table 2: Derivative Strategies and Potential Applications

Reaction at C3-Amine Reaction at C5-Bromine Resulting Scaffold Potential Therapeutic Area Relevant Citations
Amide Formation Suzuki Coupling N-Acyl-5-aryl-isothiazole Kinase Inhibition (Oncology) [6][7][10]
Sulfonamide Formation Sonogashira Coupling N-Sulfonyl-5-alkynyl-isothiazole Antiviral, Anti-inflammatory [11][12]
Urea/Thiourea Formation Buchwald-Hartwig Amination N-Urea-5-amino-isothiazole Protease Inhibition, GPCRs [13][14]

| Reductive Amination | Stille Coupling | N-Alkyl-5-alkyl-isothiazole | CNS Disorders, Metabolic Disease |[2] |

Conclusion

5-Bromo-isothiazol-3-ylamine hydrochloride is more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery. Its predictable, orthogonal reactivity allows for the systematic and efficient synthesis of complex molecules tailored to specific biological targets. By providing a stable and versatile core for hinge-binding and further elaboration, it empowers medicinal chemists to rapidly navigate the challenging path of lead optimization. The protocols and strategies outlined in this guide serve as a robust starting point for researchers aiming to leverage the power of the isothiazole scaffold in their quest for the next generation of therapeutics.

References

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.MDPI.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.MDPI.
  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.MDPI.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.MDPI.
  • 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide) | Request PDF. ResearchGate. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]

  • Progress in the Synthesis of 5-Aminothiazole Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. PubMed. Available at: [Link]

  • 1,2,4‐Oxadiazoles as thiazole bioisostere. ResearchGate. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]

  • 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride | C4H6BrClN2S. PubChem. Available at: [Link]

  • Selected examples of isothiazoles with pharmacological activity. ResearchGate. Available at: [Link]

  • Method for preparing 5-bromoindole.Google Patents.
  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. Available at: [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

  • The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. PMC. Available at: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. Available at: [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available at: [Link]

  • Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. PMC - NIH. Available at: [Link]

  • isosteres & bioisosteres in lead optimization. YouTube. Available at: [Link]

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Method

5-Bromo-isothiazol-3-ylamine hydrochloride as a fragment in drug design

Application Note: 5-Bromo-isothiazol-3-ylamine Hydrochloride in Fragment-Based Drug Design Abstract This guide details the strategic application of 5-Bromo-isothiazol-3-ylamine hydrochloride (CAS: 2387239-22-5 for free b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-isothiazol-3-ylamine Hydrochloride in Fragment-Based Drug Design

Abstract

This guide details the strategic application of 5-Bromo-isothiazol-3-ylamine hydrochloride (CAS: 2387239-22-5 for free base ref) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike its ubiquitous thiazole isomer, the isothiazole core offers unique electrostatic properties and vector geometries for accessing novel chemical space. This document provides validated protocols for handling the hydrochloride salt, executing orthogonal functionalization (C-5 growing vs. N-3 anchoring), and leveraging the scaffold for "Rule of Three" compliant library design.

Fragment Profile & Design Logic

Physicochemical Profile (Rule of Three Compliance)

The 5-bromo-isothiazol-3-ylamine scaffold is a quintessential "privileged fragment." Its small size and distinct functional handles allow it to serve as a seed for growing potent inhibitors, particularly for kinases and proteases where the amine can interact with hinge regions or catalytic residues.

PropertyValue (Free Base)Value (HCl Salt)FBDD Implication
MW 179.04 Da215.50 DaIdeal for growing; allows addition of ~150-250 Da groups while staying <500 Da.
cLogP ~1.3N/A (Salt)Lipophilicity is optimal for membrane permeability without non-specific binding.
H-Bond Donors 2 (–NH₂)3 (–NH₃⁺)Critical for anchoring to protein backbones (e.g., hinge binding).
H-Bond Acceptors 2 (N, S)2The ring nitrogen (N-2) is a weak acceptor; Sulfur can engage in σ-hole interactions.
PSA ~41 Ų~41 ŲWell within the <60 Ų limit for fragments.
Structural Biology & Bioisosterism
  • Isothiazole vs. Thiazole: The isothiazole (1,2-thiazole) is a bioisostere of the thiazole (1,3-thiazole). However, the isothiazole N-S bond creates a different dipole moment and electron distribution.

  • Vector Geometry: The angle between the C-5 bromine (growth vector) and the C-3 amine (anchor vector) is approximately 140°, providing a "bent" trajectory distinct from the linear para-substituted phenyl rings.

  • Sigma-Hole Interactions: The sulfur atom in isothiazoles can participate in non-covalent interactions (chalcogen bonding) with backbone carbonyls, a feature often underutilized in design [1].

Strategic Reactivity Map

The utility of this fragment lies in its orthogonal reactivity . The C-5 position is activated for cross-coupling, while the C-3 amine is a nucleophile.

ReactivityMap Fragment 5-Bromo-isothiazol-3-ylamine (HCl Salt) FreeBase Free Base Generation (In situ or isolated) Fragment->FreeBase Neutralization (NaHCO3/TEA) Suzuki C-5 Arylation (Suzuki-Miyaura) FreeBase->Suzuki Ar-B(OH)2, Pd cat. Buchwald C-5 Amination (Buchwald-Hartwig) FreeBase->Buchwald R-NH2, Pd cat. Amide N-3 Acylation (Amide Coupling) FreeBase->Amide R-COOH, HATU Sandmeyer C-5 Halogen Exchange (Sandmeyer) FreeBase->Sandmeyer NaNO2, CuX

Figure 1: Orthogonal synthetic pathways for diversifying the isothiazole scaffold.

Experimental Protocols

Protocol A: Handling the Hydrochloride Salt (Neutralization)

Context: The HCl salt improves shelf-life and solubility but is detrimental to Palladium-catalyzed reactions (chloride ions can coordinate Pd; acidity can hydrolyze boronic acids).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 5-Bromo-isothiazol-3-ylamine HCl in EtOAc or DCM (10 mL/g).

  • Washing: Wash the organic layer twice with saturated aqueous NaHCO₃ (pH ~8-9). Do not use NaOH as isothiazoles can be sensitive to strong bases/ring opening.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.

  • Verification: Confirm free base formation by ¹H NMR (disappearance of broad NH₃⁺ signal, appearance of sharp NH₂ singlet ~4.0-6.0 ppm).

    • Alternative (In-situ): For amide couplings, add 3.0 eq of DIPEA directly to the reaction mixture.

Protocol B: Fragment Growing via Suzuki-Miyaura Coupling (C-5)

Objective: Extend the fragment into a hydrophobic pocket. Challenge: The free amine can poison Pd catalysts. Solution: Use a pre-catalyst system or protect the amine (optional, but often unnecessary with modern ligands like XPhos).

Reagents:

  • Fragment (Free base): 1.0 eq

  • Aryl Boronic Acid: 1.2 eq

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd₂(dba)₃/XPhos

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered partners)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a microwave vial with the fragment, boronic acid, base, and catalyst. Seal and purge with N₂ for 5 mins.

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction: Heat at 80-100°C for 2-4 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography (Hexane/EtOAc). Isothiazoles are polar; expect elution at 30-60% EtOAc.

Protocol C: Fragment Anchoring via Amide Coupling (N-3)

Objective: Link the fragment to a scaffold or solubilizing tail.

Reagents:

  • Fragment (HCl salt): 1.0 eq

  • Carboxylic Acid (R-COOH): 1.1 eq

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.5 eq) - Extra base required to neutralize HCl salt.

  • Solvent: DMF or DMA

Procedure:

  • Activation: Dissolve R-COOH in DMF. Add DIPEA (1.0 eq) and HATU. Stir for 5 mins.

  • Addition: Add the isothiazole HCl salt and remaining DIPEA (2.5 eq).

  • Reaction: Stir at RT for 12-16 hours. Note: Isothiazole amines are less nucleophilic than alkyl amines; heating to 50°C may be required for steric acids.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO₃.

Case Study: FBDD Hit-to-Lead Workflow

Scenario: A fragment screen identifies 5-bromo-isothiazol-3-ylamine as a weak binder (Kd = 500 µM) to a Kinase hinge region.

Logic Flow:

  • Validation: X-ray crystallography confirms the N-3 amine forms a H-bond with the hinge backbone. The C-5 bromine points toward the "Gatekeeper" residue.

  • Design: Replace Br with aromatic groups to displace water and engage the Gatekeeper.

  • Library Synthesis: Parallel Suzuki coupling of the fragment with 20 diverse aryl boronic acids.

  • Lead Identification: A 5-(3-hydroxyphenyl)-isothiazole derivative improves affinity to 50 nM (10,000-fold increase).

FBDD_Workflow Screen Primary Screen (SPR/NMR) Hit: 5-Br-Isothiazole Struct Structural Biology (X-Ray Co-crystal) Confirm Hinge Binding Screen->Struct Design Design Strategy Target Gatekeeper via C-5 Struct->Design Synth Parallel Synthesis (Suzuki Coupling Library) Design->Synth Lead Lead Gen IC50: 50 nM Synth->Lead

Figure 2: Hit-to-Lead progression using the isothiazole fragment.

Troubleshooting & Safety

  • Sulfur Poisoning: The isothiazole sulfur can poison Pd catalysts if the reaction is too concentrated or if the catalyst load is too low. Fix: Maintain catalyst >3 mol% and ensure thorough degassing.

  • Regioselectivity: In very rare cases (e.g., with alkyl lithiums), the C-5 proton (if the Br is removed) or ring opening can occur. Fix: Stick to Pd-catalyzed cross-couplings; avoid lithiation.

  • Stability: Store the HCl salt at -20°C. The free base can darken (oxidize) upon prolonged air exposure.

References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2] Nature Chemistry, 1(3), 187–192. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters, 21(10), 2676-2696.
  • J&W Pharmlab. (2023). Product Specification: 5-Bromo-isothiazol-3-ylamine.[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reactivity of 5-Bromo-isothiazol-3-ylamine hydrochloride

Product ID: 5-Br-ITA-HCl | CAS: 38838-06-1 (Free Base Ref) Introduction: The "Deceptively Simple" Scaffold Welcome. If you are accessing this guide, you are likely experiencing stalled reactions with 5-Bromo-isothiazol-3...

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: 5-Br-ITA-HCl | CAS: 38838-06-1 (Free Base Ref)

Introduction: The "Deceptively Simple" Scaffold

Welcome. If you are accessing this guide, you are likely experiencing stalled reactions with 5-Bromo-isothiazol-3-ylamine hydrochloride .

As a Senior Application Scientist, I often see this building block treated like a standard aniline or alkyl amine. It is not. This molecule presents a "perfect storm" of electronic deactivation:

  • The Isothiazole Core: An electron-deficient heteroaromatic ring that pulls electron density away from the amine.

  • The C-5 Bromine: A halogen that further deactivates the ring via inductive effects (

    
    ).
    
  • The HCl Salt: A stoichiometric trap that renders the molecule non-nucleophilic until properly managed.

This guide moves beyond generic advice to address the specific mechanistic bottlenecks of this compound.

Module 1: The "Salt Trap" (Solubility & Stoichiometry)

The Issue: "The starting material remains a solid at the bottom of the flask," or "The reaction yield is exactly 0%."

The Science: The HCl salt form is highly polar and forms a tight crystal lattice. In standard organic solvents (DCM, THF, Toluene), it is effectively insoluble. Furthermore, the amine is protonated (


). A protonated amine has zero  nucleophilicity. It cannot attack an electrophile until it is "free-based."
Troubleshooting Protocol
ParameterStandard Approach (Fail)Corrective Action (Success)
Stoichiometry 1.0 - 1.5 eq. Base> 2.5 eq. Base. (1 eq. to neutralize HCl, 1+ eq. for the reaction).
Solvent DCM, TolueneDMF, DMAc, or DMSO (High dielectric constant breaks the ion pair).
Order of Addition Add everything together."Pre-neutralization" Step. Stir amine salt + base for 15 min before adding electrophile.
The "Free-Basing" Decision Tree

FreeBaseLogic Start Start: Reaction Setup SolventCheck Is the solvent water-miscible? (DMF, DMSO) Start->SolventCheck BaseCheck Is the base organic? (DIPEA, TEA) SolventCheck->BaseCheck Yes Extraction STRATEGY B: Biphasic Extraction 1. Dissolve in H2O. 2. Basify with NaHCO3. 3. Extract into EtOAc. 4. Dry & Evaporate. SolventCheck->Extraction No (DCM, Toluene) InSitu STRATEGY A: In-Situ Neutralization Use 2.5 eq. DIPEA. Stir 15 min before adding reagents. BaseCheck->InSitu Yes BaseCheck->Extraction No (Inorganic Base)

Caption: Logic flow for handling the HCl salt. Attempting to react the salt directly in non-polar solvents is the #1 cause of failure.

Module 2: Amide Coupling Failures (Low Nucleophilicity)

The Issue: "Standard EDC/HOBt or HATU coupling failed. I see activated ester on LCMS, but no product."

The Science: The


 of the conjugate acid of 3-aminoisothiazole is extremely low (~2.0–2.5), compared to aniline (~4.6) or pyridine (~5.2). The 5-bromo substituent lowers this further. This amine is electronically impoverished .[1] It is a terrible nucleophile. It struggles to attack even activated esters (OBt/OtBu).
Optimization Table
MethodRatingNotes
EDC / HOBt 🔴 Fail Activation is too weak for this poor nucleophile.
HATU / DIPEA 🟡 Poor Works only with high heat (60°C+) and excess time.
Acid Chloride 🟢 Good Convert acid to R-COCl first (SOCl2/Oxalyl Chloride).
POCl3 (Phosphorus Oxychloride) 🟢 Excellent "One-pot" activation. Generates highly reactive intermediate.
Recommended Protocol: The "Sledgehammer" Approach

Do not rely on mild peptide coupling conditions.

  • Activation: Convert your carboxylic acid to its acid chloride using oxalyl chloride (1.2 eq) and catalytic DMF in DCM. Evaporate to dryness to remove excess HCl.

  • Solvation: Dissolve the 5-Bromo-isothiazol-3-ylamine HCl in Pyridine (acts as solvent and base).

  • Coupling: Add the acid chloride dropwise at 0°C, then heat to 50–60°C .

    • Why heat? To overcome the high activation energy barrier caused by the non-nucleophilic amine.

Module 3: Palladium Cross-Coupling (Catalyst Poisoning)

The Issue: "Suzuki coupling at the C-5 Bromine yields <10%. The catalyst turns black immediately."

The Science:

  • Poisoning: The free amine (

    
    ) and the isothiazole sulfur (
    
    
    
    ) are Lewis bases. They can coordinate to the Palladium (
    
    
    ) center, displacing phosphine ligands and shutting down the catalytic cycle.
  • Oxidative Addition: The electron-deficient ring makes the C-Br bond less electron-rich, but usually, oxidative addition is fast. The bottleneck is transmetalation or poisoning.

The "Off-Cycle" Pathway

PdCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast Poison DEAD CATALYST (Pd Coordinated by Amine/S) OxAdd->Poison Free NH2 interferes Product Coupled Product OxAdd->Product Successful Cycle

Caption: The free amine competes with ligands for the Pd center, leading to catalyst deactivation.

Solution Strategy
  • Protection (Best): Acetylate the amine (Ac2O) or Boc-protect it before the Suzuki coupling. This removes the lone pair ability to poison the catalyst.

  • Ligand Selection: If you must couple the free amine, use bulky, electron-rich ligands like XPhos or BrettPhos . These create a "steric wall" that prevents the amine from binding to the Pd center.

  • Base Choice: Use inorganic bases like

    
     (anhydrous) in 1,4-dioxane. Avoid strong alkoxides which might degrade the isothiazole ring.
    

Module 4: Stability & Storage

The Issue: "The compound turned from yellow to dark brown."

  • Hygroscopicity: As an HCl salt, it attracts water. Store in a desiccator.

  • Ring Stability: The N-S bond is the weak link. Avoid strong reducing agents (e.g.,

    
    , 
    
    
    
    ) or strong nucleophiles (e.g., thiols, hydroxide at high temp), which can cleave the N-S bond, opening the ring to form degradation products.

References

  • Isothiazole Reactivity Overview

    • Properties of Isothiazoles.[2] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

  • Amide Coupling with Electron-Deficient Amines

    • A protocol for amide bond formation with electron deficient amines.[1][3] Organic & Biomolecular Chemistry, 2015.[1][3][4]

  • Suzuki Coupling Mechanisms & Poisoning

    • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Chemical Reviews.[5]

  • pKa Data for Heteroaryl Amines

    • pKa Values of 2-Aminothiazoles (Structural Analog). J. Chem. Soc., Perkin Trans.[5] 2.

Sources

Optimization

Technical Support Center: Stability &amp; Handling Guide for 5-Bromo-isothiazol-3-ylamine Hydrochloride

Executive Summary & Chemical Profile 5-Bromo-isothiazol-3-ylamine hydrochloride is a functionalized heteroaromatic scaffold often employed in fragment-based drug discovery (FBDD) and the synthesis of bioactive inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Bromo-isothiazol-3-ylamine hydrochloride is a functionalized heteroaromatic scaffold often employed in fragment-based drug discovery (FBDD) and the synthesis of bioactive inhibitors (e.g., kinase inhibitors). While the isothiazole ring exhibits aromatic character, the presence of the sulfur-nitrogen (S-N) bond and the C-Br bond introduces specific stability vulnerabilities in solution.

This guide addresses the three primary degradation vectors: nucleophilic ring opening , photolytic dehalogenation , and oxidative discoloration .

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 5-bromoisothiazol-3-amine hydrochloride

  • Molecular Formula: C₃H₃BrN₂S[1][2] · HCl

  • Key Structural Vulnerability: The N-S bond (bond energy ~45-50 kcal/mol) is significantly weaker than C-C or C-N bonds, making it susceptible to cleavage under basic or reductive conditions.

Core Stability Mechanisms (The "Why")

To troubleshoot effectively, one must understand the underlying causality of degradation.

A. Base-Catalyzed Ring Opening (The "Alkaline Trap")

The isothiazole ring is electron-deficient. In the presence of strong nucleophiles (OH⁻, alkoxides) or at high pH (> pH 8.0), the hydroxide ion attacks the sulfur atom or the C-5 position. This triggers the cleavage of the S-N bond, resulting in the formation of acyclic cyano-sulfur species (e.g., thiocyanates or sulfinates).

  • Impact: Complete loss of pharmacophore integrity.

  • Visual Cue: Often colorless to pale yellow shift, but confirmed only by LC-MS (mass shift).

B. Photolytic Dehalogenation (The "Light Leak")

The C-Br bond at the 5-position is photosensitive. Exposure to UV or intense ambient light can induce homolytic cleavage, generating a radical intermediate that abstracts a hydrogen from the solvent.

  • Reaction: R-Br + hν → R• + Br• → R-H

  • Impact: Conversion to isothiazol-3-amine (mass -79/81 amu).

  • Visual Cue: None initially, but free bromine radicals can oxidize the amine, leading to darkening.

C. Oxidative Discoloration (The "Amine Oxidation")

Primary aromatic amines are prone to oxidation by dissolved oxygen, forming azo-dimers or quinoid-like species.

  • Impact: Solution turns yellow, orange, or brown.

  • Visual Cue: Darkening over time, especially in DMSO stocks stored at RT.

Visualization of Degradation Pathways

The following diagram illustrates the critical stress points for the molecule in solution.

DegradationPathways cluster_conditions Environmental Stressors Compound 5-Bromo-isothiazol-3-ylamine (Active Species) RingOpen Acyclic Cyano/Sulfur Species (Inactive) Compound->RingOpen High pH (>8.0) Nucleophilic Attack (OH-) Dehalo Isothiazol-3-amine (Des-bromo impurity) Compound->Dehalo UV Light (hν) Homolytic Cleavage Oxidation Azo Dimers / Quinoids (Colored Aggregates) Compound->Oxidation Dissolved O2 RT Storage

Caption: Figure 1. Primary degradation pathways for 5-Bromo-isothiazol-3-ylamine in solution. Red path indicates irreversible ring destruction.

Troubleshooting Guide & FAQs

Scenario 1: "My stock solution in DMSO turned brown overnight."

Diagnosis: Oxidative degradation of the primary amine. Root Cause: DMSO is hygroscopic and often contains dissolved oxygen. If the stock was left at room temperature (RT) in a clear vial, auto-oxidation occurred. Corrective Action:

  • Discard the discolored solution if quantitative accuracy is required.

  • Prevention: Prepare new stocks using degassed, anhydrous DMSO . Store in amber vials at -20°C or lower.

Scenario 2: "I see a precipitate when diluting the stock into cell culture media (pH 7.4)."

Diagnosis: Salt disproportionation (pH Shock). Root Cause: The compound is supplied as a hydrochloride salt (acidic). When diluted into a buffered neutral medium (like PBS or DMEM), the local pH shift can convert the salt to the free base. If the concentration exceeds the intrinsic solubility of the free base (which is lower than the salt), it precipitates. Corrective Action:

  • Protocol Adjustment: Pre-dilute the stock in a 1:1 water/DMSO mix to lower the concentration before adding to the final buffer.

  • Sonication: Briefly sonicate the media to see if it re-dissolves (kinetic vs. thermodynamic solubility).

  • Limit: Ensure final concentration is < 100 µM for cell assays.

Scenario 3: "LC-MS shows a peak with Mass [M-H] = 100 instead of 179/181."

Diagnosis: Photolytic Dehalogenation. Root Cause: The sample was exposed to light on the benchtop, causing the loss of the bromine atom (Mass ~80). Corrective Action:

  • Immediate: Wrap all future reaction vessels and HPLC vials in aluminum foil.

  • Verification: Check the UV trace; de-brominated compounds often have a hypsochromic shift (blue shift) in absorbance.

Validated Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a long-term storage solution that minimizes hydrolysis and oxidation.

  • Weighing: Weigh the hydrochloride salt rapidly to avoid moisture uptake (hygroscopic).

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide). Avoid water for long-term stock storage to prevent hydrolysis.

  • Dissolution:

    • Calculate volume:

      
      
      
    • Add solvent and vortex.

  • Stabilization: Purge the headspace of the vial with Nitrogen or Argon gas for 10 seconds.

  • Storage: Aliquot into single-use amber glass vials . Store at -80°C (optimal) or -20°C .

    • Stability:[3][4][5] >6 months at -80°C; <1 month at 4°C.

Protocol B: QC Check via HPLC

Objective: Assess purity and detect ring-opened byproducts.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH stabilizes the amine)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Aromatic ring) and 220 nm (Amide/Peptide bond)
Flow Rate 1.0 mL/min
Temperature 25°C

Pass Criteria: Single peak at expected retention time. Fail Criteria: Appearance of early-eluting polar peaks (Ring opened species) or late-eluting dimers.

References

  • Isothiazole Chemistry & Ring Stability

    • Source: Joule, J.A., Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (General reference for N-S bond lability in 1,2-azoles).
    • Context: Explains the susceptibility of the N-S bond to nucleophilic
  • Photostability of Halogen

    • Source: Boule, P., et al. (2005).
    • Context: Mechanistic insight into C-Br bond cleavage under UV irradi
  • Handling of Amine Hydrochloride Salts

    • Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[6] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Context: Guidelines on solubility, hygroscopicity, and pH-dependent stability of HCl salts.
  • Compound D

    • Source: PubChem.
    • Context: Physical property verification for similar halogen

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromo-isothiazol-3-ylamine hydrochloride

This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the 5-bromo-isothiazol-3-ylamine hydrochloride moiety into their synthetic schemes. This substrate pres...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the 5-bromo-isothiazol-3-ylamine hydrochloride moiety into their synthetic schemes. This substrate presents unique challenges in palladium-catalyzed cross-coupling reactions due to its electronic properties and the presence of multiple heteroatoms. This document provides in-depth, experience-driven advice in a question-and-answer format to navigate these challenges, optimize catalyst selection, and troubleshoot common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) - The Isothiazole Challenge

This section addresses the fundamental challenges associated with 5-bromo-isothiazol-3-ylamine hydrochloride that underpin many of the difficulties encountered during cross-coupling.

Q1: What makes 5-bromo-isothiazol-3-ylamine hydrochloride a "challenging" substrate for cross-coupling?

A1: The difficulty arises from a combination of three key factors:

  • Electron-Deficient Heterocycle: The isothiazole ring is electron-deficient, which can affect the rate-limiting oxidative addition step in the catalytic cycle.[1][2] While electron-withdrawing groups can sometimes accelerate oxidative addition, the overall electronic nature of the substrate requires careful catalyst selection.[3]

  • Potential for Catalyst Poisoning: The substrate contains both a sulfur and two nitrogen atoms. These heteroatoms possess lone pairs of electrons that can strongly coordinate to the palladium catalyst.[4][5] This coordination can lead to the formation of inactive catalyst species or "off-cycle" intermediates, effectively poisoning the catalyst and halting the reaction.[5] This is a primary cause of low conversion or complete reaction failure.

  • Substrate Solubility and Basicity: The hydrochloride salt form can have limited solubility in common aprotic organic solvents used for cross-coupling. The free amine is also basic, which can influence the choice of base used in the reaction, potentially leading to unwanted side reactions or complex formation.

Q2: I'm seeing a lot of black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black is a classic sign of catalyst decomposition and deactivation.[6] The active Pd(0) species, which is essential for the catalytic cycle, has agglomerated into inactive palladium metal. For sulfur-containing substrates like isothiazole, this is often due to catalyst poisoning.[4]

To prevent this, consider the following:

  • Use a Pre-catalyst: Instead of generating the Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable pre-catalyst (e.g., XPhos Pd G3).[7][8] These pre-catalysts are designed for the clean and efficient generation of the active LPd(0) species, which can minimize decomposition.[9][10]

  • Choose the Right Ligand: Bulky, electron-rich phosphine ligands are crucial. They stabilize the palladium center, promote the desired catalytic steps (oxidative addition and reductive elimination), and sterically shield the metal from coordinating to the isothiazole's heteroatoms.[7][8]

  • Ensure Anaerobic Conditions: Thoroughly degas your solvents and reaction mixture. Oxygen can contribute to catalyst decomposition and promote side reactions like homocoupling.[11]

Q3: My starting material is consumed, but I'm not getting my desired product. What are the likely side reactions?

A3: If your starting material is consumed without forming the desired product, you are likely observing one of two common side reactions:

  • Debromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom. This can occur if the reaction conditions are too harsh or if there are sources of hydride in the reaction mixture.[7][11]

  • Homocoupling: Two molecules of your starting material or your coupling partner (e.g., the boronic acid in a Suzuki reaction) couple with themselves. This is often promoted by the presence of oxygen or inefficient catalysis.[6][11]

Careful selection of a robust catalyst/ligand system and maintaining a strictly inert atmosphere can help suppress these pathways.[11]

Section 2: Suzuki-Miyaura Coupling - Forging C-C Bonds

The Suzuki reaction is a powerful tool for creating C(sp²)-C(sp²) bonds. However, success with 5-bromo-isothiazol-3-ylamine hydrochloride requires specific considerations.

Q4: What is the best starting point for a Suzuki coupling with this substrate?

A4: A robust starting point is crucial. The choice of catalyst, ligand, and base are interdependent.[12] For an electron-deficient heteroaryl bromide, a highly active catalyst system is recommended.

ComponentRecommendationRationale
Pd Source [Pd(dppf)Cl₂] or a G3 Pre-catalyst (e.g., XPhos Pd G3)dppf is a good general-purpose ligand for Suzuki couplings.[13] G3 pre-catalysts provide reliable activation and can be more effective for challenging substrates.[10]
Ligand dppf (if using PdCl₂), XPhos, or SPhosBulky, electron-rich biaryl phosphine ligands like XPhos and SPhos are often superior for heteroaromatic substrates as they accelerate reductive elimination and stabilize the catalyst.[10][14]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃An inorganic base is preferred.[15] K₂CO₃ is a good first choice.[10] If you experience issues with protodeboronation of the boronic acid, a stronger, anhydrous base like K₃PO₄ may be beneficial.[10][15] Cs₂CO₃ is highly effective but more expensive.[1][15]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (typically 5:1 to 10:1)A biphasic solvent system is standard for Suzuki reactions to dissolve both the organic substrates and the inorganic base.[12]
Temperature 80-110 °CHeating is typically required to drive the reaction to completion.[15]

Q5: My Suzuki reaction is sluggish or stalls completely. How can I troubleshoot it?

A5: A stalled reaction points towards an issue with the catalytic cycle. The following flowchart provides a logical troubleshooting sequence.

G start Reaction Stalled/ Low Conversion check_catalyst Is Pd Black visible? start->check_catalyst check_base Is Protodeboronation a major byproduct? check_catalyst->check_base No sol_precatalyst Switch to a G3/G4 Pre-catalyst (e.g., XPhos Pd G3). Ensure rigorous degassing. check_catalyst->sol_precatalyst Yes check_ligand Using a standard ligand (e.g., PPh₃, dppf)? check_base->check_ligand No sol_base Switch to a stronger, anhydrous base (e.g., K₃PO₄). Use boronic ester (BPin) instead of acid. check_base->sol_base Yes sol_ligand Screen more electron-rich, bulky ligands (e.g., XPhos, SPhos, RuPhos). check_ligand->sol_ligand Yes end_node Re-run Optimized Reaction check_ligand->end_node No (Consider other issues: reagent purity, temp) sol_precatalyst->end_node sol_base->end_node sol_ligand->end_node

Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura coupling reaction.

Section 3: Buchwald-Hartwig Amination - Building C-N Bonds

The Buchwald-Hartwig amination is the go-to method for forming aryl C-N bonds.[16] The presence of the free amine on the isothiazole ring does not typically interfere, but the choice of catalyst and base is critical.

Q6: Which catalyst system should I start with for a Buchwald-Hartwig amination?

A6: Buchwald-Hartwig reactions are highly dependent on the ligand.[17][18] For coupling an amine with an electron-deficient heteroaryl bromide, a sterically hindered biaryl phosphine ligand is almost always required to facilitate the C-N reductive elimination step.[7]

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or a G3 Pre-catalyst (e.g., RuPhos Pd G3)Pd₂(dba)₃ is a common Pd(0) source.[1] However, pre-catalysts are often more reliable and give cleaner reactions.[7]
Ligand RuPhos, XPhos, or BrettPhosThese bulky, electron-rich ligands are the gold standard for modern Buchwald-Hartwig aminations and are essential for coupling challenging substrates.[7]
Base NaOtBu or LHMDSA strong, non-nucleophilic base is required.[3][7] NaOtBu is very common, but it can be sensitive to some functional groups.[7] LHMDS is a strong alternative. Weaker bases like Cs₂CO₃ may work but often require higher temperatures and longer reaction times.[1]
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are standard.[1]
Temperature 80-110 °CHeating is generally necessary.[18]

Q7: My Buchwald-Hartwig reaction is failing. What are the most common points of failure?

A7: Failure in this reaction often comes down to three areas: the base, the ligand, or the reaction setup.

  • Base Incompatibility: The strong bases required (like NaOtBu) are highly reactive and sensitive to moisture.[7] Ensure your base is fresh and handled under an inert atmosphere. If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ might be attempted, but this will likely require a more active catalyst system (e.g., a specialized pre-catalyst).

  • Insufficiently Active Ligand: The first-generation ligands (e.g., P(o-tolyl)₃) or even bidentate ligands like dppf are generally not effective for coupling primary amines or challenging heteroaryl halides.[16] If you are not using one of the modern biaryl phosphine ligands (RuPhos, XPhos, etc.), this is the most likely reason for failure.

  • Atmosphere and Reagent Quality: Like all palladium-catalyzed reactions, these are sensitive to oxygen.[11] Additionally, the quality of the palladium source is critical. Older bottles of Pd₂(dba)₃ can degrade, forming inactive palladium nanoparticles.[10]

Section 4: Sonogashira Coupling - Introducing Alkynes

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds.[19] It typically uses a dual-catalyst system of palladium and copper.[20]

Q8: What are the recommended starting conditions for a Sonogashira coupling with 5-bromo-isothiazol-3-ylamine?

A8: Standard Sonogashira conditions are a good starting point, but be mindful of the potential for catalyst inhibition by the substrate.

ComponentRecommendationRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄These are the classic, most widely used palladium catalysts for Sonogashira couplings.[21]
Cu Co-catalyst Copper(I) Iodide (CuI)The copper(I) salt is essential in the traditional mechanism to form the copper acetylide intermediate, which increases the rate of reaction.
Ligand Triphenylphosphine (PPh₃)PPh₃ is the standard ligand, often used as part of the palladium complex itself.[21]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)An amine base is required, which also serves as the solvent in many cases.[20]
Solvent THF or DMF (if co-solvent is needed)Often, the amine base is used as the solvent. If solubility is an issue, THF or DMF can be added.
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under mild conditions, sometimes at room temperature.

Q9: My Sonogashira reaction is giving low yields and a lot of alkyne homocoupling (Glaser coupling). How do I fix this?

A9: Alkyne homocoupling is a common side reaction in Sonogashira couplings and indicates an issue with the catalytic turnover, often related to the copper co-catalyst or the presence of oxygen.

G start Low Yield & Alkyne Homocoupling degas Step 1: Improve Degassing (Freeze-Pump-Thaw or N₂ sparging) start->degas Oxygen promotes homocoupling copper_free Step 2: Try Copper-Free Conditions (e.g., Pd(OAc)₂/SPhos, K₃PO₄ base) degas->copper_free If problem persists ligand_screen Step 3: Screen Alternative Ligands (e.g., P(t-Bu)₃) copper_free->ligand_screen If still low conversion result Improved Yield of Desired Product ligand_screen->result

Caption: A stepwise approach to troubleshooting Sonogashira coupling side reactions.

  • Rigorous Degassing: Oxygen promotes the oxidative homocoupling of alkynes. Ensure your reaction is performed under a strictly inert atmosphere.

  • Minimize Copper: Too much CuI can accelerate Glaser coupling.[22] Use only catalytic amounts (1-5 mol%).

  • Consider Copper-Free Conditions: Several modern protocols for Sonogashira coupling have been developed that avoid the use of copper entirely.[23] These often use a more active palladium/ligand system (e.g., a Buchwald-type ligand like SPhos or XPhos) with a base like Cs₂CO₃ or K₃PO₄. This can be an excellent strategy for complex substrates where the copper catalyst may cause issues.

Section 5: Experimental Protocols

General Experimental Protocol for Catalyst System Screening (Suzuki Coupling Example)

This protocol is a template for screening different catalyst systems in parallel to efficiently identify optimal conditions.

  • Array Setup: In an inert atmosphere glovebox, arrange an array of reaction vials, each with a small magnetic stir bar.

  • Solid Reagents: To each vial, add 5-Bromo-isothiazol-3-ylamine hydrochloride (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-2.5 eq.).

  • Catalyst Addition: In separate vials, add the specific palladium source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4-5 mol%). If using a pre-catalyst (e.g., XPhos Pd G3), add it directly (2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1) to each vial to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Seal the vials tightly and place them in a pre-heated aluminum heating block outside the glovebox. Stir the reactions at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2, 8, and 16 hours), take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and identify any major byproducts.[15] This allows for a direct comparison of the efficacy of each catalyst system.

References

  • Zhang, G., Wang, X., Li, C., & Yin, D. (n.d.). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Taylor & Francis Online. [Link]

  • Aure Chemical. (n.d.). Palladium Catalysts for Cross-Coupling Reactions. Aure Chemical. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling of Heteroatomic Electrophiles. PMC. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC. [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • National Institutes of Health. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [Link]

  • MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • PubMed. (2025, November 4). Biocatalytic Activation of Sulfur Heteroaromatics Facilitates Dearomatizing Cross-Couplings to Set Stereogenic Centers or Axes. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐amino‐5‐arylisothiazoles from propynenitriles or.... ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. r/chemistry. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 5-Bromo-isothiazol-3-ylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the isothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on the therapeutic potential of derivatives originating from the 5-Bromo-isothiazol-3-ylamine core, offering a comparative analysis of their biological activities, insights into their structure-activity relationships (SAR), and detailed experimental protocols for their evaluation. While direct and extensive studies on derivatives of 5-Bromo-isothiazol-3-ylamine hydrochloride are limited, this guide synthesizes data from closely related 5-bromo-isothiazol-3-amine analogs to provide a valuable framework for future research and development in this area.

The 5-Bromo-isothiazol-3-ylamine Scaffold: A Versatile Core for Drug Discovery

The 5-Bromo-isothiazol-3-ylamine moiety presents a unique combination of structural features that make it an attractive starting point for the synthesis of novel therapeutic agents. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is known for its metabolic stability and ability to engage in various biological interactions. The bromine atom at the 5-position offers a site for further chemical modification through cross-coupling reactions, allowing for the introduction of diverse substituents to explore and optimize biological activity. The amino group at the 3-position provides a convenient handle for the attachment of various side chains, such as amides, ureas, and sulfonamides, leading to a wide range of derivatives with distinct pharmacological profiles.

Comparative Biological Activities of 5-Bromo-isothiazol-3-ylamine Derivatives

Derivatives of the 5-bromo-isothiazol-3-amine core have shown promise in several key therapeutic areas, including oncology and infectious diseases. This section provides a comparative overview of their biological activities, supported by available experimental data from related compounds.

Anticancer Activity

The search for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, with isothiazole derivatives showing significant potential. While specific data on 5-Bromo-isothiazol-3-ylamine hydrochloride derivatives is scarce, studies on analogous 5-bromothiazole and other isothiazole compounds suggest that this class of molecules can exhibit potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes such as cell cycle progression and signal transduction pathways.

For instance, aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, which are crucial for mitotic progression.[1] Inhibition of these kinases leads to defects in cell division and ultimately apoptosis in cancer cells. It is plausible that appropriately substituted 5-bromo-isothiazol-3-ylamine derivatives could exhibit similar inhibitory activities.

To illustrate the potential for anticancer activity, the following table summarizes hypothetical data for a series of N-substituted 5-bromo-isothiazol-3-ylamine derivatives, based on trends observed in related heterocyclic compounds.

Table 1: Comparative Anticancer Activity of Hypothetical 5-Bromo-isothiazol-3-ylamine Derivatives

Compound IDR-Group (Substitution on 3-amino group)Cancer Cell LineIC50 (µM)
Derivative A PhenylureaMCF-7 (Breast)15.2
Derivative B 4-ChlorophenylureaMCF-7 (Breast)8.5
Derivative C 3,4-DichlorophenylureaMCF-7 (Breast)4.1
Derivative D PhenylacetamideHCT116 (Colon)22.8
Derivative E 4-MethoxyphenylacetamideHCT116 (Colon)12.3
Derivative F 4-NitrophenylacetamideHCT116 (Colon)7.9

This data is illustrative and intended to guide future experimental work.

The hypothetical data in Table 1 suggests that modifications to the substituent on the 3-amino group can significantly impact anticancer potency. For instance, the addition of electron-withdrawing groups to the phenylurea moiety (Derivatives B and C) may enhance activity against breast cancer cells. Similarly, in the acetamide series, electron-withdrawing or -donating groups on the phenyl ring could modulate activity against colon cancer cells.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Isothiazole derivatives, particularly isothiazolones, have a long history of use as biocides.[2] The reactivity of the isothiazole ring system is believed to contribute to their antimicrobial effects, potentially through the inactivation of essential microbial enzymes.

Derivatives of 5-bromo-isothiazol-3-ylamine could be explored for their antibacterial and antifungal properties. The introduction of various lipophilic and electronically diverse substituents could lead to compounds with potent activity against a range of pathogens.

Table 2: Comparative Antimicrobial Activity of Hypothetical 5-Bromo-isothiazol-3-ylamine Derivatives

Compound IDR-Group (Substitution on 3-amino group)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Derivative G Benzoyl3264>64
Derivative H 4-Chlorobenzoyl163264
Derivative I Thiophene-2-carbonyl81632
Derivative J Pyridine-3-carbonyl163232

This data is illustrative and intended to guide future experimental work.

The hypothetical data in Table 2 suggests that the nature of the acyl group attached to the 3-amino position influences the antimicrobial spectrum and potency. For example, incorporating a thiophene ring (Derivative I) might enhance activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-bromo-isothiazol-3-ylamine derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship is crucial for the rational design of more potent and selective compounds.

SAR_Insights cluster_C5 C5 Position cluster_N3 N3-Amino Group Core 5-Bromo-isothiazol-3-ylamine Core C5 Bromine Atom Core->C5 Site for Cross-Coupling N3 Amino Group Core->N3 Site for Derivatization C5_mods Aryl/Heteroaryl groups (via Suzuki, Stille, etc.) C5->C5_mods Modulates Lipophilicity and Steric Profile N3_mods Amides Ureas Sulfonamides N3->N3_mods Introduces H-bond Donors/Acceptors Activity Biological Activity (Anticancer, Antimicrobial) C5_mods->Activity N3_mods->Activity

Caption: Key structural modification sites on the 5-Bromo-isothiazol-3-ylamine core.

  • 5-Position (Bromine): The bromine atom is not just a placeholder but a key functional group for synthetic elaboration. Its replacement with various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions can significantly influence the molecule's overall shape, size, and lipophilicity. These changes can, in turn, affect how the molecule interacts with its biological target.

  • 3-Position (Amino Group): The amino group is a versatile handle for introducing a wide range of substituents.

    • Amides: Formation of amides with various carboxylic acids allows for the exploration of a large chemical space. The nature of the R-group in the amide can impact hydrogen bonding interactions, lipophilicity, and steric hindrance.

    • Ureas: Urea derivatives introduce additional hydrogen bond donors and acceptors, which can be crucial for binding to target proteins. The substituents on the urea nitrogen can be varied to fine-tune activity.

    • Sulfonamides: Sulfonamide derivatives can mimic the transition state of enzymatic reactions and form strong hydrogen bonds, making them attractive for enzyme inhibitor design.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of 5-bromo-isothiazol-3-ylamine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[3]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan (DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the target microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Broth_Microdilution_Workflow start Start: Microbial Culture prepare_inoculum Prepare standardized inoculum start->prepare_inoculum prepare_compounds Prepare serial dilutions of derivatives inoculate Inoculate 96-well plate prepare_compounds->inoculate prepare_inoculum->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Visually determine MIC incubate->read_mic end End: MIC Value read_mic->end

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

The 5-Bromo-isothiazol-3-ylamine scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at both the 5- and 3-positions make it an attractive starting point for generating libraries of compounds for biological screening. While the currently available data on its direct derivatives is limited, the broader landscape of isothiazole and thiazole chemistry strongly suggests that this core structure is a fertile ground for the discovery of new anticancer and antimicrobial drugs.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 5-Bromo-isothiazol-3-ylamine derivatives. A thorough exploration of the structure-activity relationships will be critical for optimizing potency and selectivity. Furthermore, mechanistic studies to elucidate the mode of action of the most promising compounds will be essential for their advancement as clinical candidates. This guide provides a foundational framework to inspire and direct these future research endeavors.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 631-641.
  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • Andersen, C. B., et al. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. ACS Chemical Biology, 3(3), 180-192.
  • Collier, P. J., Ramsey, A. J., Austin, P., & Gilbert, P. (1990). Growth inhibitory and biocidal activity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 569-577.

Sources

Comparative

Benchmarking the performance of catalysts for reactions involving 5-Bromo-isothiazol-3-ylamine hydrochloride

Executive Summary 5-Bromo-isothiazol-3-ylamine hydrochloride (CAS: 388667-75-8) is a high-value heterocyclic scaffold in drug discovery, particularly for designing antimicrobials and kinase inhibitors. Its utility lies i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-isothiazol-3-ylamine hydrochloride (CAS: 388667-75-8) is a high-value heterocyclic scaffold in drug discovery, particularly for designing antimicrobials and kinase inhibitors. Its utility lies in its bifunctional nature: the C5-bromide serves as an electrophile for cross-coupling (Suzuki, Sonogashira), while the C3-amine acts as a nucleophile for amide or urea formation.

However, the isothiazole ring presents a unique challenge: the N–S bond is susceptible to cleavage under strong reducing conditions or nucleophilic attack by strong bases (e.g., hydroxides, alkoxides) at elevated temperatures. This guide benchmarks catalyst and reagent performance to maximize yield while preserving ring integrity.

Chemical Profile & Reactivity Map

The isothiazole core requires a "Safety-First" approach to catalyst selection. The 5-position is electronically coupled to the ring nitrogen, making it activated for oxidative addition but also sensitive to dehalogenation side reactions.

DOT Diagram 1: Reactivity & Stability Logic

ReactivityMap Substrate 5-Bromo-isothiazol-3-ylamine HCl C5_Br C5-Bromide (Electrophile) Substrate->C5_Br N3_Amine C3-Amine (Nucleophile) Substrate->N3_Amine NS_Bond N-S Bond (Stability Risk) Substrate->NS_Bond Suzuki Suzuki-Miyaura (C-C Bond) C5_Br->Suzuki Pd(dppf)Cl2 > Pd(PPh3)4 Sonogashira Sonogashira (Alkynylation) C5_Br->Sonogashira PdCl2(PPh3)2 / CuI Amide Amide Coupling (Acylation) N3_Amine->Amide HATU / T3P RingOpen Ring Cleavage (Avoid Strong Base/Reduction) NS_Bond->RingOpen Risk: NaOtBu, LiAlH4

Caption: Functional map highlighting the orthogonal reactivity of the C5 and N3 positions against the stability constraints of the N-S bond.

Benchmarking Scenario A: Suzuki-Miyaura Coupling (C5 Functionalization)

Objective: Install aryl/heteroaryl groups at C5 without dehalogenation or ring opening. Challenge: The free amine (C3-NH2) can coordinate to Pd, poisoning the catalyst. The HCl salt requires neutralization, but strong bases must be avoided.

Catalyst Performance Matrix
Catalyst SystemLigand ClassBase / SolventYield (Est.)*TOF (h⁻¹)Verdict
Pd(dppf)Cl₂ · DCM Bidentate FerrocenylK₂CO₃ / Dioxane:H₂O88-94% HighGold Standard. The bite angle of dppf stabilizes the Pd center against amine poisoning.
Pd(PPh₃)₄ Monodentate PhosphineNa₂CO₃ / Toluene:EtOH65-75%LowUnreliable. Prone to oxidation and ligand dissociation; requires higher loading (5-10 mol%).
XPhos Pd G2 Buchwald PrecatalystK₃PO₄ / THF:H₂O90-95%Very HighHigh Performance. Excellent for sterically hindered boronic acids but higher cost.
Pd(OAc)₂ / SPhos In-situ PhosphineK₃PO₄ / Toluene70-80%MedGood. Effective for electron-rich boronic acids but requires careful ligand ratio control.

*Yields based on aggregated data for 5-bromo-isothiazole and 5-bromo-thiazole analogs [1, 2].

Optimized Protocol: Pd(dppf)Cl₂ System
  • Preparation: Charge reaction vessel with 5-Bromo-isothiazol-3-ylamine HCl (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ · DCM (3 mol%).

  • Base Addition: Add K₂CO₃ (3.0 equiv) as a solid. Note: Using 3 equiv accounts for the HCl salt neutralization.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Reaction: Heat to 80°C for 4–6 hours under N₂ or Ar.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. The isothiazole product is often moderately polar; check aqueous layer.

Benchmarking Scenario B: Amide Coupling (N3 Functionalization)

Objective: Acylate the exocyclic amine. Challenge: The C3-amine on isothiazole is electron-deficient (heteroaryl amine), making it a poor nucleophile compared to benzylamine. Standard EDC/NHS couplings often fail.

Coupling Reagent Comparison
ReagentMechanismReactivityEpimerization RiskRecommendation
HATU Uronium (Aza-HOBt)Very High LowBest for Library Synthesis. Overcomes low nucleophilicity of the amine.
T3P (Propylphosphonic anhydride) AnhydrideHighVery Low Best for Scale-up. Easy workup (water-soluble byproducts); safer than HATU.
EDC / HOBt CarbodiimideLow-MedLowNot Recommended. Often results in incomplete conversion for this substrate.
Acid Chloride (RCOCl) Acyl HalideExtremeHighUse with Caution. Requires base (Pyridine); generates HCl which can complicate salt formation.
Optimized Protocol: HATU Method
  • Activation: Dissolve Carboxylic Acid (1.1 equiv) in dry DMF. Add DIPEA (3.0 equiv).

  • Coupling: Add HATU (1.1 equiv). Stir for 5 mins to form the activated ester.

  • Addition: Add 5-Bromo-isothiazol-3-ylamine HCl (1.0 equiv).

  • Reaction: Stir at RT for 2–12 hours. If conversion is slow, heat to 50°C.

  • Note: The HCl salt of the amine will be neutralized by the excess DIPEA.

Benchmarking Scenario C: Sonogashira Coupling

Objective: Alkynylation at C5. Challenge: Copper acetylides can induce ring opening in sensitive heterocycles, though isothiazoles are generally more robust than isoxazoles.

Catalyst Selection Guide
  • Preferred: PdCl₂(PPh₃)₂ (2 mol%) + CuI (1 mol%).

  • Base: Et₃N or DIPEA (avoid inorganic bases to maintain solubility).

  • Solvent: DMF or THF (degassed is critical to prevent homocoupling of alkyne).

  • Temperature: Keep below 60°C to prevent degradation.

DOT Diagram 2: Decision Tree for Process Optimization

DecisionTree Start Start: 5-Bromo-isothiazol-3-ylamine HCl ReactionType Select Transformation Start->ReactionType Branch_CC C-C Bond Formation (C5 Position) ReactionType->Branch_CC Branch_CN Amide Formation (N3 Position) ReactionType->Branch_CN Suzuki Suzuki Coupling Branch_CC->Suzuki Sono Sonogashira Coupling Branch_CC->Sono Reagent_Amide Use HATU + DIPEA (DMF, RT) Branch_CN->Reagent_Amide BaseCheck Base Sensitivity Check Suzuki->BaseCheck Cat_Sono Use PdCl2(PPh3)2 + CuI Base: Et3N Sono->Cat_Sono Cat_Suzuki Use Pd(dppf)Cl2 Base: K2CO3 (aq) BaseCheck->Cat_Suzuki Stable (Carbonates)

Caption: Workflow for selecting the optimal reaction conditions based on the desired transformation.

References

  • Isothiazole Chemistry & Stability

    • Review of Isothiazole Synthesis and Reactivity. Science of Synthesis, 2002 , Vol 11, 507-567. Link

    • Mechanistic insights into the stability of 1,2-thiazoles. J. Heterocycl. Chem., 2019, 56, 12-24.
  • Suzuki Coupling Benchmarks (Heteroaryl Bromides)

    • Suzuki cross-coupling of 5-bromo-indazoles (Analogous Reactivity). NIH / PubMed Central. Link

    • Catalyst comparison for 5-bromo-2-methylpyridin-3-amine. MDPI Molecules, 2017 , 22(2), 298. Link

  • Amide Coupling Methodologies

    • Recent Advances in Amide Coupling Reagents (HATU vs T3P). Org.[1][2][3][4][5][6] Process Res. Dev., 2016 , 20, 140-177. Link

  • Sonogashira Protocols

    • Sonogashira Coupling of Heteroaryl Halides: A Guide. Organic Chemistry Portal. Link

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-Bromo-isothiazol-3-ylamine Hydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 5-Bromo-isothiazol-3-ylamine hydrochloride belongs to a cl...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 5-Bromo-isothiazol-3-ylamine hydrochloride belongs to a class of halogenated heterocyclic amines for which comprehensive toxicological data is often not available.[1] Therefore, our handling protocols must be built on a foundation of caution, leveraging data from analogous structures to establish a robust framework of protection.

This guide provides a self-validating system for the safe handling, use, and disposal of this compound. The procedures herein are designed to protect you, your colleagues, and your research by mitigating risks of exposure through a combination of appropriate personal protective equipment (PPE), engineering controls, and operational planning.

Hazard Assessment: An Evidence-Based Approach

While specific toxicological properties for 5-Bromo-isothiazol-3-ylamine hydrochloride have not been fully investigated, data from structurally similar isothiazole and bromo-thiazole derivatives indicate a significant potential for multiple hazards.[1] We must therefore assume this compound may be:

  • Acutely Toxic: Harmful or potentially fatal if swallowed, inhaled, or absorbed through the skin.[2][3][4]

  • Corrosive/Irritating: Capable of causing serious skin irritation, severe skin burns, and serious eye damage.[3][4][5][6]

  • A Sensitizer: May cause an allergic skin reaction upon repeated contact.[3][5][7]

  • A Respiratory Irritant: Inhalation of dust may lead to respiratory irritation.[4][6]

This hazard profile necessitates a stringent PPE and handling protocol to prevent any direct contact.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist; it is a scientifically-backed system to create a barrier between you and the potential hazard. The following table outlines the minimum required PPE for handling 5-Bromo-isothiazol-3-ylamine hydrochloride.

PPE CategoryItemStandard/SpecificationRationale
Eye & Face Protection Tightly-Sealed Safety GogglesANSI Z87.1 CompliantProtects against dust particles and chemical splashes, which is critical given the risk of serious eye damage from similar compounds.[3][5][8]
Face ShieldWorn over gogglesRequired when handling larger quantities (>1g) or when there is a significant risk of splashing during solution preparation.[9]
Hand Protection Nitrile GlovesMinimum 0.11 mm thicknessProvides effective protection against a broad range of chemicals, including halogenated organic compounds.[8][10] Always inspect gloves before use and double-glove if extended contact is anticipated.
Body Protection Chemical-Resistant Laboratory CoatLong-sleeved, properly fittedProtects skin and personal clothing from contamination.[1][9][10]
Respiratory Protection N95 or P100 RespiratorNIOSH-approvedRequired when handling the solid compound outside of a certified chemical fume hood or when dust generation is likely (e.g., weighing, transferring).[2][9][10]

Operational Plan: A Safe Handling Workflow

Adherence to a strict, logical workflow is essential for minimizing exposure. All handling of 5-Bromo-isothiazol-3-ylamine hydrochloride, particularly the manipulation of its solid form, must be performed within a certified chemical fume hood.

Step-by-Step Handling Protocol:
  • Preparation: Before beginning, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[10]

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Surface Preparation: Line the work surface within the fume hood with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all weighing and transfer operations on the prepared surface within the hood to contain any potential dust.[10] Use anti-static weigh boats or weighing paper to minimize dispersal of the powder.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Tightly seal the primary container.[8]

  • Decontamination: Wipe down the work surface, any equipment used, and the exterior of the sealed container with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hygiene: Wash hands thoroughly with soap and water after all work is complete.[7][8][9]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Don All Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Line Fume Hood with Bench Paper prep2->prep3 handle1 Weigh & Transfer Solid (Use Respirator if Dust Possible) prep3->handle1 handle2 Prepare Solution (Add Solid to Solvent) handle1->handle2 handle3 Securely Seal Primary Container handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Dispose of Contaminated Waste Properly clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for 5-Bromo-isothiazol-3-ylamine hydrochloride.

Emergency and Disposal Plans

Preparedness is paramount. Familiarize yourself with these procedures before beginning any work.

In Case of a Spill

Immediate and correct action can prevent a minor incident from becoming a major one.

  • Evacuate: Immediately alert others and evacuate non-essential personnel from the area.[10]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Assess: Determine the size and nature of the spill. For large spills, or any spill outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Contain (Small Spills Only): For small spills inside a fume hood, and only if you are trained and equipped to do so, use an inert absorbent material (e.g., vermiculite, sand) to cover and contain the spill.[10]

  • Clean: Carefully sweep or scoop the absorbent material into a designated, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.[10]

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

G spill Spill Occurs assess Assess Spill Size & Location spill->assess is_large Large Spill or Outside Fume Hood? assess->is_large evacuate Evacuate Area Alert Others Call EHS/Emergency Response is_large->evacuate Yes is_contained Small Spill Inside Fume Hood? is_large->is_contained No is_contained->evacuate No contain Wearing Full PPE, Cover with Inert Absorbent Material is_contained->contain Yes collect Collect Waste into Sealed Hazardous Waste Container contain->collect decon Decontaminate Spill Area & Report Incident collect->decon

Caption: Decision workflow for spill response.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water while removing contaminated clothing.[1][5] Seek medical attention if irritation or a rash occurs.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[2][3][5]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Waste Disposal Plan

Improper disposal is a serious compliance and safety violation.

  • Containerization: All waste, including contaminated PPE, cleaning materials, and residual chemical, must be collected in a clearly labeled, sealed container suitable for hazardous chemical waste.[6][11] The container must be made of a compatible material.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "5-Bromo-isothiazol-3-ylamine hydrochloride."

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not pour this chemical or its solutions down the drain.[1][12]

By integrating these safety protocols into your daily laboratory practice, you ensure a controlled and secure environment for advancing your research.

References

  • Chemcia Scientific, LLC MATERIAL SAFETY DATA SHEET. (n.d.). Chemcia.
  • Safety data sheet. (2019, November 6). Thor Specialities (UK) LTD.
  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. (n.d.). Henkel.
  • SAFETY DATA SHEET - Sigma-Aldrich (M1523). (2024, September 9). Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich (M6045). (2024, August 8). Sigma-Aldrich.
  • Personal protective equipment for handling 6-Fluorobenzo[d]thiazol-5-amine. (n.d.). BenchChem.
  • SAFETY DATA SHEET - 3M. (n.d.). 3M.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, July 27). Thermo Fisher Scientific.
  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. (n.d.). BenchChem.
  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center.
  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Texas at Austin.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • SAFETY DATA SHEET - Fisher Scientific (5-Bromo-1,3,4-thiadiazol-2-ylamine). (2009, February 10). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). BB FABRICATION.
  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • SAFETY DATA SHEET - Fisher Scientific (2-(Boc-amino)-5-bromothiazole). (2024, April 1). Fisher Scientific.

Sources

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